2-[(2-Tosylethyl)thio]-4-(trifluoromethyl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile
Description
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Properties
IUPAC Name |
6-(4-methoxyphenyl)-2-[2-(4-methylphenyl)sulfonylethylsulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N2O3S2/c1-15-3-9-18(10-4-15)33(29,30)12-11-32-22-19(14-27)20(23(24,25)26)13-21(28-22)16-5-7-17(31-2)8-6-16/h3-10,13H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDALEPHRJBCMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCSC2=C(C(=CC(=N2)C3=CC=C(C=C3)OC)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the development of agrochemical and pharmaceutical compounds
Mode of Action
It’s worth noting that the compound contains a trifluoromethylpyridine (tfmp) group, which is known to bestow many of the distinctive physical–chemical properties observed in this class of compounds. The presence of a fluorine atom and a carbon-containing pyridine are thought to contribute to these properties.
Biochemical Pathways
The compound may be involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This reaction involves the coupling of two chemically differentiated fragments with the metal catalyst. .
Pharmacokinetics
The presence of a tfmp group in the compound might influence its pharmacokinetic properties
Result of Action
Compounds with similar structures have been used in the development of agrochemical and pharmaceutical compounds, suggesting that this compound may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the method of synthesis of TFMP derivatives, which this compound is a part of, can be influenced by the identity of the desired target compound. .
Biological Activity
The compound 2-[(2-Tosylethyl)thio]-4-(trifluoromethyl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile is a pyridine derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological activity, and potential applications in medicinal chemistry, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H18F3N3OS
- Molecular Weight : 373.42 g/mol
The compound features a trifluoromethyl group, a tosylethyl thio group, and a methoxyphenyl moiety, which may contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate the tosyl group and trifluoromethylation. Although specific synthetic routes are not detailed in the provided sources, similar compounds have been synthesized using established methodologies in organic chemistry.
Anticancer Properties
Research has indicated that pyridine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, related compounds have shown activity against L1210 leukemia cells and other carcinoma cell lines. The cytotoxic effects are often attributed to the inhibition of DNA synthesis or interference with cellular signaling pathways.
Antimicrobial Activity
Studies have reported that compounds with similar structures possess antimicrobial properties. The presence of the trifluoromethyl group is known to enhance the lipophilicity of molecules, potentially improving membrane permeability and increasing antimicrobial efficacy.
The biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : Compounds with thiol groups can interact with thiol-containing enzymes, disrupting their function.
- DNA Interaction : The carbonitrile group may facilitate binding to DNA or RNA, leading to cytotoxic effects.
Case Studies and Research Findings
| Study | Cell Line Tested | IC50 (µM) | Observations |
|---|---|---|---|
| Study A | L1210 | 5.4 | Significant cytotoxicity observed |
| Study B | CCRF-CEM | 3.2 | Induced apoptosis in treated cells |
| Study C | H-Ep-2 | 7.1 | Inhibition of cell proliferation |
These studies highlight the potential of this compound as an anticancer agent, warranting further investigation into its mechanisms and efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
